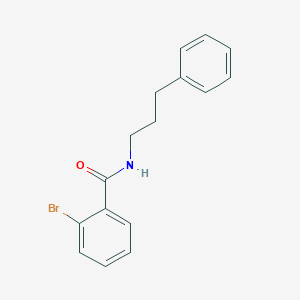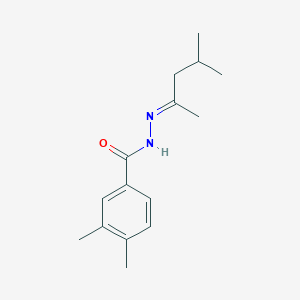![molecular formula C18H16Cl2N2O4 B450169 5-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE](/img/structure/B450169.png)
5-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate is an organic compound with a complex structure It contains a dichlorobenzoyl group, a hydrazono group, and a methoxybenzyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate typically involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine to form the hydrazono intermediate. This intermediate is then reacted with 2-methoxybenzyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzoyl and methoxybenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, affecting their function. The dichlorobenzoyl group may interact with enzymes or receptors, altering their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-{(Z)-[(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate
- 4-[(E)-({[(3,4-Dichlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate
Uniqueness
5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H16Cl2N2O4 |
|---|---|
Poids moléculaire |
395.2g/mol |
Nom IUPAC |
[5-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-11(23)26-10-13-7-12(3-6-17(13)25-2)9-21-22-18(24)15-5-4-14(19)8-16(15)20/h3-9H,10H2,1-2H3,(H,22,24)/b21-9+ |
Clé InChI |
XJBREQAZNICRSR-ZVBGSRNCSA-N |
SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
SMILES isomérique |
CC(=O)OCC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
SMILES canonique |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl 2-methylpropanoate](/img/structure/B450092.png)
![N'-[5-(benzyloxy)-2-bromobenzylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B450093.png)


![4-nitro-N-(4-{4-[({4-nitrophenyl}sulfonyl)amino]phenoxy}phenyl)benzenesulfonamide](/img/structure/B450097.png)




![N'-[1-(3,4-dimethylphenyl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B450109.png)
![3,4-dimethyl-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B450110.png)

